4-(2-Chlorophenyl)-2-methyl-1-butene
Overview
Description
4-(2-Chlorophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a chlorophenyl group attached to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-methyl-1-butene typically involves the reaction of 2-chlorobenzaldehyde with a suitable alkylating agent under specific conditions. One common method involves the use of a phase-transfer catalyst to facilitate the reaction between 2-chlorobenzaldehyde and an alkyl halide in the presence of a strong base . The reaction conditions often include low temperatures and the use of solvents such as dichloromethane to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding alcohols or ketones.
Reduction: Corresponding alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-2-methyl-1-butene has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-2-methyl-1-butene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses . The molecular pathways involved can include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic or toxic effects .
Comparison with Similar Compounds
4-(2-Chlorophenyl)-2-methyl-1-butene can be compared with other similar compounds such as:
4-(2-Chlorophenyl)-2-methyl-1-pentene: Similar structure but with an additional carbon in the butene chain, leading to different chemical and physical properties.
4-(2-Chlorophenyl)-2-methyl-1-hexene: Another homolog with a longer carbon chain, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific balance of reactivity and stability, making it suitable for various specialized applications .
Properties
IUPAC Name |
1-chloro-2-(3-methylbut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJYXGPQJGJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641109 | |
Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-03-5 | |
Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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